molecular formula C25H24N6O3S B14942252 Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate

Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate

Cat. No.: B14942252
M. Wt: 488.6 g/mol
InChI Key: CMPFNNFHFJRCBF-NQDAVXOOSA-N
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Description

Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a quinazoline moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the quinazoline moiety and the dimethylphenyl group. The final step involves the esterification of the compound to form the methyl acetate derivative. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate
  • Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate

Uniqueness

The uniqueness of Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[(4,6-dimethyl-2-quinazolinyl)aminomethyl]-4-oxo-1,3-thiazolan-5-yliden}acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl (2Z)-2-[2-(2,4-dimethylphenyl)imino-3-[(E)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C25H24N6O3S/c1-13-6-8-18(15(3)10-13)29-25-31(22(33)20(35-25)12-21(32)34-5)23(26)30-24-27-16(4)17-11-14(2)7-9-19(17)28-24/h6-12H,1-5H3,(H2,26,27,28,30)/b20-12-,29-25?

InChI Key

CMPFNNFHFJRCBF-NQDAVXOOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)/C(=N/C3=NC(=C4C=C(C=CC4=N3)C)C)/N)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C(=NC3=NC(=C4C=C(C=CC4=N3)C)C)N)C

Origin of Product

United States

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